5-Methoxybenzofuran-2-carbaldehyde
Overview
Description
5-Methoxybenzofuran-2-carbaldehyde is a chemical compound with the molecular formula C10H8O3 . It has a molecular weight of 176.17 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 5-Methoxybenzofuran-2-carbaldehyde is 1S/C10H8O3/c1-12-8-2-3-10-7 (4-8)5-9 (6-11)13-10/h2-6H,1H3 . The canonical SMILES structure is COC1=CC2=C (C=C1)OC (=C2)C=O .Physical And Chemical Properties Analysis
5-Methoxybenzofuran-2-carbaldehyde has a molecular weight of 176.17 g/mol . It has a topological polar surface area of 39.4 Ų . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 2 rotatable bonds .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives : Research demonstrates the synthesis of derivatives of benzofuran carboxaldehydes, including methoxydibenzo[b,d]furan carboxaldehydes, which are used in the creation of β-phenylethylamines and NBOMe derivatives, currently undergoing biological evaluation (Yempala & Cassels, 2017).
Structural Revision and Synthesis : Studies have focused on the structural revision of sesbagrandiflorains, leading to the synthesis of 6-methoxy-2-arylbenzofuran derivatives. These compounds have shown potential in antibacterial and anticancer applications (Noviany et al., 2020).
Natural Occurrence : 5-Methoxybenzofuran-2-carbaldehyde derivatives have been isolated from natural sources, such as the aerial parts of alfalfa (Medicago sativa L.), highlighting the occurrence of these compounds in various plants (Wang et al., 2009).
Synthesis of Naturally Occurring Derivatives : Research has also covered the synthesis of naturally occurring benzofuran derivatives from simpler aldehydes, underlining the significance of these compounds in mimicking or synthesizing natural products (Mali & Massey, 1998).
Biological and Medicinal Applications
Cytotoxicity and Antibacterial Activity : Some derivatives of 5-Methoxybenzofuran-2-carbaldehyde have demonstrated cytotoxicity against various cancer cell lines and moderate antibacterial activity, indicating their potential in therapeutic applications (Noviany et al., 2020).
Antioxidant Activity : These compounds are involved in the formation of derivatives during hydrolysis processes in plant foods, with some showing antioxidant activity, important for understanding plant biochemistry and potential health benefits (Chen et al., 2014).
Safety And Hazards
properties
IUPAC Name |
5-methoxy-1-benzofuran-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAYERWEZXLSFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177722 | |
Record name | 2-Benzofurancarboxaldehyde, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxybenzofuran-2-carbaldehyde | |
CAS RN |
23145-19-9 | |
Record name | 5-Methoxy-2-benzofurancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23145-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzofurancarboxaldehyde, 5-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzofurancarboxaldehyde, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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